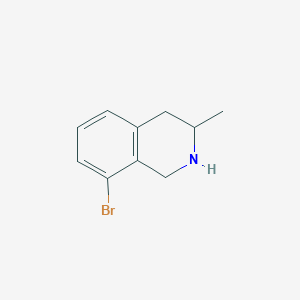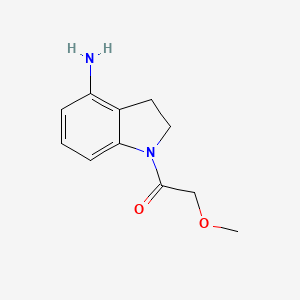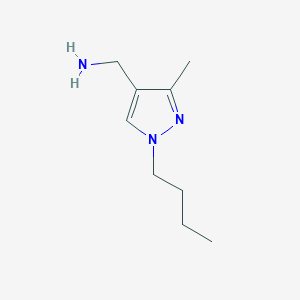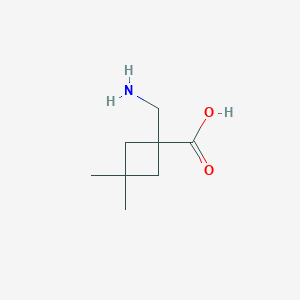
1-(Aminomethyl)-3,3-dimethylcyclobutane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Aminomethyl)-3,3-dimethylcyclobutane-1-carboxylic acid is structurally related to the neurotransmitter gamma-aminobutyric acid (GABA). It is a gamma-amino acid that is cyclohexane substituted at position 1 by aminomethyl and carboxymethyl groups . It is used for the treatment of neuropathic pain and restless legs syndrome .
Molecular Structure Analysis
The molecular formula of this compound is C9H17NO2 . The InChI is InChI=1S/C9H17NO2/c10-7-9(6-8(11)12)4-2-1-3-5-9/h1-7,10H2,(H,11,12) .Physical And Chemical Properties Analysis
The molecular weight of this compound is 171.24 g/mol . More specific physical and chemical properties are not provided in the search results.Applications De Recherche Scientifique
Synthesis and Structure
Synthesis Methods
The stereoisomers of 2-(aminomethyl)cyclobutane-1-carboxylic acid have been synthesized using a photochemical [2+2] cycloaddition reaction between ethylene and an unsaturated γ-lactam (André et al., 2011). This method provides an efficient route to these compounds.
Structural Studies
Derivatives of 2-aminocyclobutane-1-carboxylic acid have been studied, showing the potential of the cyclobutane ring as a structure-promoting unit. This structure leads to the formation of strong intramolecular hydrogen bonds, conferring high rigidity to these molecules (Izquierdo et al., 2005).
Applications in Biochemical Research
Precursors for Nucleosides
Compounds such as (+)-(1S,1′R)-cis-1-[3′-(aminomethyl)-2′,2′-dimethylcyclobutyl]ethanol are useful as precursors to cyclobutane carbocyclic nucleosides, demonstrating the application in nucleoside synthesis (Hergueta et al., 2003).
Conformational Studies in Peptides
The incorporation of cyclobutane amino acids into peptides has been shown to confer high rigidity and defined conformations in solution, which is crucial for understanding peptide structure and function (Gutiérrez-Abad et al., 2011).
Novel Synthesis Routes
- Convenient Synthesis Approach: A novel and practical method for the synthesis of 1-aminocyclobutanecarboxylic acid was developed, demonstrating a more convenient and practical approach than previously known methods (Fu Zhi-feng, 2004).
Mécanisme D'action
- Gabapentin primarily acts by decreasing the activity of a subset of calcium channels . Specifically, it interacts with the auxiliary α2δ-1 subunit of voltage-gated calcium channels. Although it also has low affinity for the α2δ-2 subunit, the major function lies with α2δ-1 .
- Gabapentin does not modify GABA (gamma-aminobutyric acid) binding directly, nor is it converted into a GABA agonist. Instead, it inhibits excitatory neuron activity by interacting with voltage-gated calcium channels in cortical neurons .
Target of Action
Mode of Action
Pharmacokinetics
Safety and Hazards
1-(Aminomethyl)-3,3-dimethylcyclobutane-1-carboxylic acid can cause severe skin burns and eye damage. It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to wash face, hands and any exposed skin thoroughly after handling, and to wear protective gloves/protective clothing/eye protection/face protection .
Analyse Biochimique
Biochemical Properties
1-(Aminomethyl)-3,3-dimethylcyclobutane-1-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with amino acid transporters and enzymes involved in amino acid metabolism. These interactions are crucial for its role in cellular processes and metabolic pathways .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the activity of certain signaling pathways, leading to changes in gene expression and metabolic flux. These effects are essential for understanding its potential therapeutic applications .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its interaction. These binding interactions lead to changes in gene expression and enzyme activity, which are critical for its biochemical and cellular effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while at higher doses, it could lead to toxic or adverse effects. Understanding these dosage effects is crucial for determining its therapeutic window and safety profile .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. These interactions can affect metabolic flux and the levels of various metabolites, which are important for its overall biochemical activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments, which are crucial for its function and activity .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns are important for its activity and function within the cell .
Propriétés
IUPAC Name |
1-(aminomethyl)-3,3-dimethylcyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-7(2)3-8(4-7,5-9)6(10)11/h3-5,9H2,1-2H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZOETZMGLDKNU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(CN)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

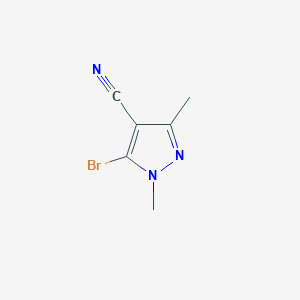
![7-methyl-2-(2,4,6-trimethylphenyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1376681.png)
![2-Bromo-5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazole](/img/structure/B1376682.png)

![3-[(3-Fluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B1376686.png)
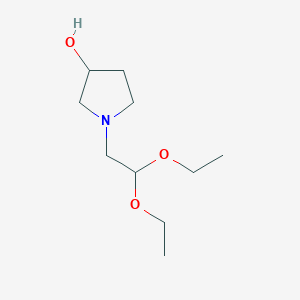

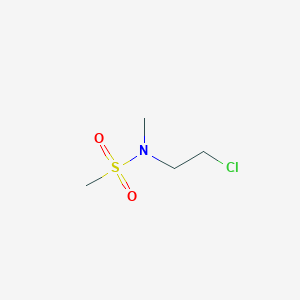
![3-[(2-Aminophenyl)sulfanyl]-1-methylpyrrolidin-2-one](/img/structure/B1376692.png)
